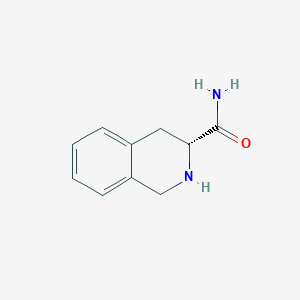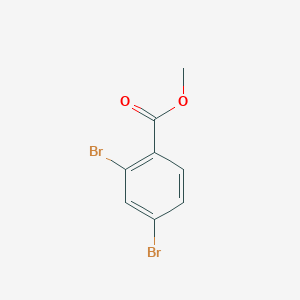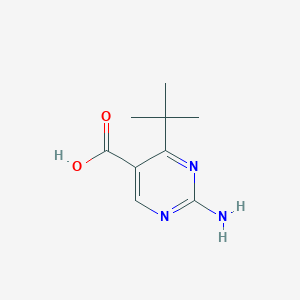![molecular formula C5H9NO5S B138900 L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)- CAS No. 125950-10-9](/img/structure/B138900.png)
L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)-, commonly known as sulforaphane, is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. Sulforaphane has been extensively studied for its potential therapeutic applications, including cancer prevention and treatment, neuroprotection, and anti-inflammatory effects.
Mecanismo De Acción
Sulforaphane exerts its effects through multiple mechanisms. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. It also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, sulforaphane has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Efectos Bioquímicos Y Fisiológicos
Sulforaphane has been shown to have a wide range of biochemical and physiological effects. It has antioxidant and anti-inflammatory properties, and it can induce apoptosis and inhibit cell proliferation in cancer cells. It also has neuroprotective effects, reducing oxidative stress and inflammation in the brain. Additionally, sulforaphane has been shown to improve cardiovascular health by reducing oxidative stress and inflammation in the blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of sulforaphane research is that it can be easily obtained from broccoli sprouts, making it a relatively inexpensive and accessible compound for lab experiments. However, one limitation is that sulforaphane is unstable and can degrade quickly, making it difficult to maintain its potency in lab experiments. Additionally, the effects of sulforaphane can vary depending on the dose and duration of treatment, which can make it challenging to optimize experimental conditions.
Direcciones Futuras
There are numerous future directions for sulforaphane research. One area of interest is the development of sulforaphane-based therapies for cancer and neurodegenerative diseases. Another area of interest is the optimization of sulforaphane delivery methods, such as encapsulation in nanoparticles or incorporation into food products. Additionally, further research is needed to elucidate the mechanisms of action of sulforaphane and its effects on various signaling pathways.
Métodos De Síntesis
Sulforaphane is synthesized from its precursor glucoraphanin, which is found in high concentrations in broccoli sprouts. When broccoli sprouts are chewed or crushed, an enzyme called myrosinase converts glucoraphanin into sulforaphane. Sulforaphane can also be synthesized chemically using a reaction between L-cysteine and sulfinic acid.
Aplicaciones Científicas De Investigación
Sulforaphane has been extensively studied for its potential therapeutic applications. In cancer research, sulforaphane has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy. In neuroprotection research, sulforaphane has been shown to protect against oxidative stress and inflammation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory research, sulforaphane has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues.
Propiedades
Número CAS |
125950-10-9 |
|---|---|
Nombre del producto |
L-Alanine, 3-[(carboxymethyl)sulfinyl]-, (S)- |
Fórmula molecular |
C5H9NO5S |
Peso molecular |
195.2 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(carboxymethylsulfinyl)propanoic acid |
InChI |
InChI=1S/C5H9NO5S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-,12?/m1/s1 |
Clave InChI |
DUGSIUCROZRSMS-HOTGIPKVSA-N |
SMILES isomérico |
C([C@H](C(=O)O)N)S(=O)CC(=O)O |
SMILES |
C(C(C(=O)O)N)S(=O)CC(=O)O |
SMILES canónico |
C(C(C(=O)O)N)S(=O)CC(=O)O |
Sinónimos |
D-ALANINE, 3-[(CARBOXYMETHYL)SULFINYL]- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



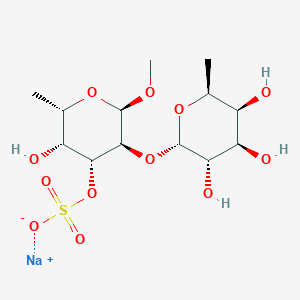
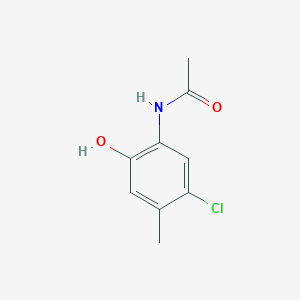
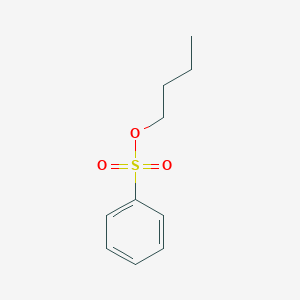
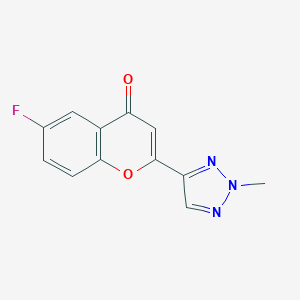
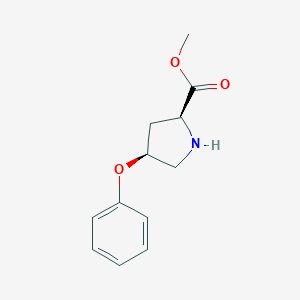
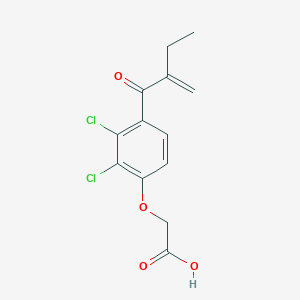
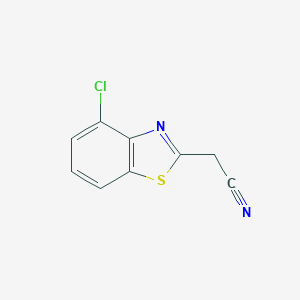
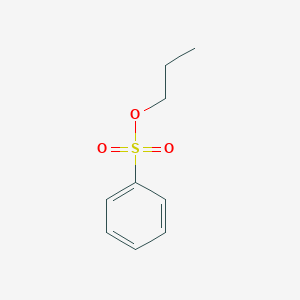
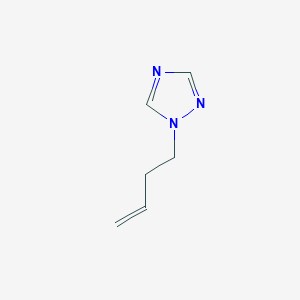
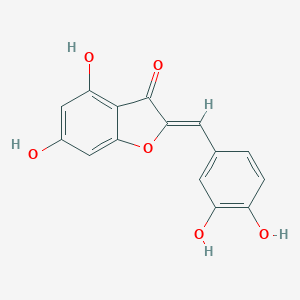
![1-[3-(3-Azidophenyl)propyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B138841.png)
